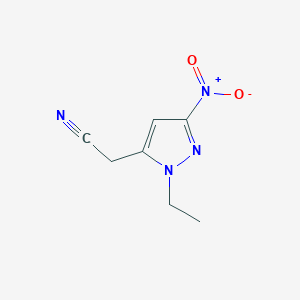

(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

CAS No.: 1855889-74-5

Cat. No.: VC4497423

Molecular Formula: C7H8N4O2

Molecular Weight: 180.167

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855889-74-5 |

|---|---|

| Molecular Formula | C7H8N4O2 |

| Molecular Weight | 180.167 |

| IUPAC Name | 2-(2-ethyl-5-nitropyrazol-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H8N4O2/c1-2-10-6(3-4-8)5-7(9-10)11(12)13/h5H,2-3H2,1H3 |

| Standard InChI Key | NXCVQNVPWGTXET-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)[N+](=O)[O-])CC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile (CAS: 1855889-74-5) has the molecular formula C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol . The compound’s structure features a pyrazole ring substituted at the 1-position with an ethyl group, at the 3-position with a nitro group, and at the 5-position with an acetonitrile moiety. Key spectroscopic identifiers include:

-

SMILES:

CCn1nc([N+](=O)[O-])cc1CC#N -

IR signatures: Stretching vibrations for nitrile (~2240 cm⁻¹), nitro (~1520 cm⁻¹), and C–N pyrazole rings (~1350 cm⁻¹) .

Physical properties such as melting point, boiling point, and density remain uncharacterized in published literature, likely due to the compound’s specialized applications and limited commercial availability .

Crystallographic and Electronic Features

While single-crystal X-ray data for this specific derivative are unavailable, analogous nitro-pyrazole compounds exhibit planar geometries with intramolecular hydrogen bonding between nitro oxygen atoms and adjacent hydrogen atoms . Density functional theory (DFT) calculations on similar structures suggest partial charge delocalization across the pyrazole ring, enhancing thermal stability and reactivity in electrophilic substitutions .

Synthetic Pathways and Optimization

Primary Synthesis Routes

The synthesis of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves multistep protocols:

Step 1: Formation of the Pyrazole Core

Ethyl hydrazine reacts with β-ketonitriles under acidic conditions to form 1-ethyl-1H-pyrazole derivatives. For example, ethyl acetoacetate and hydrazine hydrate yield 1-ethyl-3-methyl-1H-pyrazol-5-ol, which is subsequently nitrated .

Step 2: Nitration

Nitration at the 3-position is achieved using mixed acids (HNO₃/H₂SO₄) at 0–5°C. Selectivity for the 3-position over the 5-position is enhanced by steric hindrance from the ethyl group .

Step 3: Acetonitrile Functionalization

The 5-position is functionalized via nucleophilic substitution or coupling reactions. Cyanomethylation using chloroacetonitrile in the presence of K₂CO₃ in DMF affords the final product .

Reaction Optimization and Yield

Key parameters influencing yield and purity include:

-

Temperature: Nitration below 10°C minimizes byproduct formation (e.g., dinitro derivatives) .

-

Solvent: Aqueous ethanol mixtures promote crystallization, yielding platelet-like crystals with >95% purity .

-

Catalysts: Trifluoroacetic acid (0.1 eq) increases nitration efficiency to 99.7% w/w purity, as verified by ¹H-NMR .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The nitro group directs further electrophilic substitutions to the 4-position of the pyrazole ring. For instance, nitration of related compounds produces 3,4-dinitro derivatives, which are precursors to high-energy materials .

Cycloaddition and Heterocycle Formation

The acetonitrile moiety participates in [3+2] cycloadditions with azides to form tetrazoles, enhancing energetic performance. For example, reaction with sodium azide yields 5-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-1H-tetrazole, a compound with a detonation velocity of 9206 m/s .

Applications in Energetic Materials and Pharmaceuticals

High-Energy Materials

(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile serves as a precursor to trinitromethyl-triazole derivatives, which exhibit superior detonation velocities (DV: 8797–9206 m/s) compared to RDX (DV: 8790 m/s) . These compounds also demonstrate low impact sensitivity (IS: 35 J), making them safer alternatives for explosive formulations .

Antimicrobial Agents

Pyrazole-4-carbonitrile derivatives exhibit broad-spectrum antimicrobial activity. For example, 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitriles inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . While specific data for (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile are lacking, structural analogs suggest comparable bioactivity.

Industrial Scalability and Cost Analysis

Production Costs

Batch synthesis costs are estimated at $120–150/g for laboratory-scale production, driven by expensive nitration steps and purification via column chromatography . Scaling to pilot plants could reduce costs to $20–30/g through solvent recycling and continuous-flow nitration .

Future Research Directions

Computational Modeling

Molecular dynamics simulations could optimize crystal packing for enhanced detonation properties. Preliminary work on zwitterionic pyrazole-oxadiazole hybrids (density: 1.946 g/cm³) suggests similar strategies for this compound .

Bioactivity Expansion

Functionalization of the acetonitrile group with thiols or amines may yield kinase inhibitors or antiviral agents. Structural parallels to FDA-approved pyrazole drugs (e.g., celecoxib) support this hypothesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume